

# Comparative Analysis of Spectroscopic Techniques for the Characterization of 2-Chloroeicosane

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## Compound of Interest

Compound Name: *Eicosane, 2-chloro-*

Cat. No.: *B15445910*

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A comprehensive guide for researchers, scientists, and drug development professionals on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation of 2-chloroeicosane.

This guide provides a detailed comparative analysis of three powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—for the characterization of the long-chain haloalkane, 2-chloroeicosane. The objective is to furnish researchers with the necessary information to select the most appropriate analytical method and to provide the foundational experimental data and protocols required for its implementation.

## Data Presentation: At-a-Glance Comparison

The following tables summarize the key quantitative data expected from each spectroscopic technique for 2-chloroeicosane.

### Table 1: Predicted $^1\text{H}$ NMR Spectral Data for 2-Chloroeicosane (500 MHz, $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.98	Sextet	1H	H-2 (methine proton at C2)
~1.75	Multiplet	2H	H-3 (methylene protons at C3)
~1.55	Multiplet	2H	H-1 (methyl protons at C1)
~1.25	Broad Singlet	32H	H-4 to H-19 (methylene protons)
~0.88	Triplet	3H	H-20 (terminal methyl protons)

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for 2-Chloroeicosane (125 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ ) ppm	Assignment
~65.0	C-2 (carbon bearing chlorine)
~40.0	C-3
~31.9	Methylene chain carbons
~29.7	Methylene chain carbons
~29.4	Methylene chain carbons
~29.1	Methylene chain carbons
~26.8	Methylene chain carbons
~23.2	C-1
~22.7	Methylene chain carbon near end of chain
~14.1	C-20 (terminal methyl carbon)

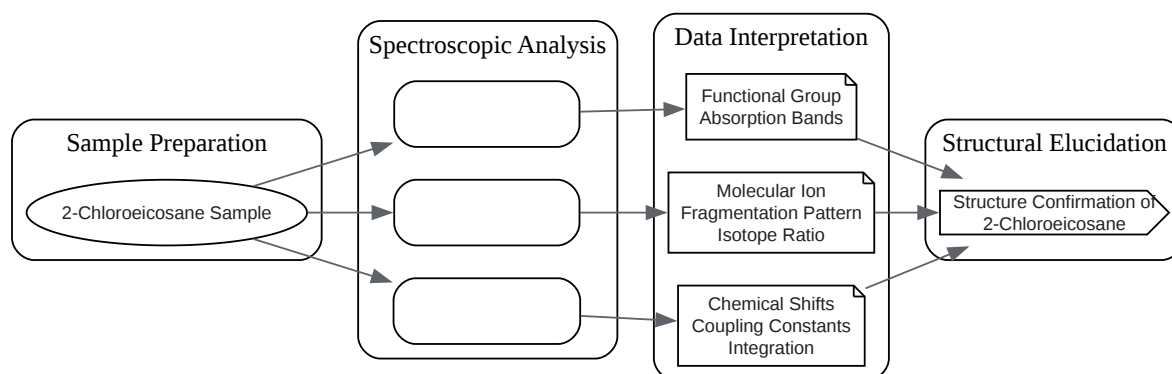
**Table 3: Predicted Mass Spectrometry Fragmentation Data for 2-Chloroeicosane**

m/z	Proposed Fragment Ion	Notes
316/318	$[C_{20}H_{41}Cl]^+$	Molecular ion peak ( $M^+$ ) and its isotope peak ( $M^++2$ ) in a ~3:1 ratio, characteristic of a single chlorine atom.
281	$[C_{20}H_{41}]^+$	Loss of Cl radical.
253	$[C_{18}H_{37}]^+$	Cleavage at C2-C3 bond with loss of $C_2H_4Cl$ .
43, 57, 71, 85...	$[C_nH_{2n+1}]^+$	Series of alkyl fragments differing by 14 Da ( $CH_2$ ), characteristic of a long alkyl chain. The most stable secondary carbocations will be more abundant.

**Table 4: Predicted FTIR Absorption Bands for 2-Chloroeicosane**

Wavenumber ( $cm^{-1}$ )	Vibration Mode	Intensity
2955-2965	C-H stretch (asymmetric, $CH_3$ )	Strong
2850-2860	C-H stretch (symmetric, $CH_3$ )	Strong
2915-2925	C-H stretch (asymmetric, $CH_2$ )	Strong
2845-2855	C-H stretch (symmetric, $CH_2$ )	Strong
1460-1470	C-H bend (scissoring, $CH_2$ )	Medium
1375-1385	C-H bend (symmetric, $CH_3$ )	Medium
650-750	C-Cl stretch	Medium-Strong

## Mandatory Visualization



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